(E)-methyl 2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate
Description
The compound "(E)-methyl 2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate" is a heterocyclic molecule featuring a thiophene core substituted with a carboxylate ester at position 3 and an acetamido group at position 2. The acetamido group is further linked to a 3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl moiety. The (E)-configuration denotes the stereochemistry of the imine group within the thiazolidinone ring, which influences its reactivity and intermolecular interactions. This compound is synthesized via multi-step protocols involving thiazolidinone precursors and thiophene derivatives, as evidenced by analogous synthetic routes for related structures .
Properties
IUPAC Name |
methyl 2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-14-13-16(2)11(18)8(22-13)6-9(17)15-10-7(4-5-21-10)12(19)20-3/h4-5,8H,6H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWKXUPWSKXKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=C(C=CS2)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and esterification.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains, suggesting that (E)-methyl 2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate may possess similar effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
Thiazolidinone derivatives have been studied for their anticancer properties, particularly their ability to induce apoptosis in cancer cells. Research on related compounds has shown that they can inhibit cell proliferation in various cancer types, including breast and lung cancer cells.
Case Study: A derivative with a thiazolidinone core demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potential for further development.
Structure-Activity Relationship (SAR) Studies
SAR studies of thiazolidinones have revealed that modifications to the side chains significantly impact biological activity. The inclusion of methyl and acetamido groups enhances solubility and bioavailability, crucial for drug formulation.
| Modification | Effect on Activity |
|---|---|
| Methyl group addition | Increased potency against target enzymes |
| Acetamido substitution | Improved pharmacokinetic properties |
Pesticidal Properties
Preliminary studies suggest that compounds similar to this compound may possess pesticidal properties, potentially serving as natural herbicides or fungicides.
Field Trials: Compounds exhibiting thiazolidinone structures have been tested in agricultural settings, showing effective control over fungal pathogens affecting crops like wheat and corn.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiophene-carboxylate derivatives functionalized with heterocyclic substituents. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Core Heterocycle: The target compound’s thiophene core distinguishes it from benzo[b]thiophene derivatives (e.g., compound in ), which exhibit extended aromaticity and altered electronic properties. Compared to triazole-thione derivatives (), the thiazolidinone moiety in the target compound may confer distinct hydrogen-bonding capabilities and metabolic stability.
The acetamido linker in the target compound provides conformational flexibility absent in rigid arylideneaminothiophenes ().
Synthetic Accessibility: The target compound requires precise control over imine geometry during synthesis, whereas analogues like ethyl 4-cyano-3-amino-5-(phenylamino)thiophene-2-carboxylate () are synthesized via simpler nucleophilic substitutions.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate | Ethyl 4-cyano-3-amino-5-(phenylamino)thiophene-2-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 294.29 | 331.37 |
| Melting Point (°C) | Not reported | 153–156 | Not reported |
| Key Functional Groups | Thiazolidinone, ester | Diketo, ester | Cyano, amino, phenylamino, ester |
| Hydrogen Bonding Sites | 3 (NH, CO, OMe) | 2 (OH, CO) | 4 (NH, CN, CO, NHPh) |
Biological Activity
(E)-methyl 2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a thiazolidinone derivative that exhibits a range of biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antidiabetic, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 409.5 g/mol. The compound's structure features a thiophene ring, which is critical for its biological activity.
Antidiabetic Activity
Thiazolidinone derivatives have been extensively studied for their antidiabetic properties. Research indicates that modifications in the thiazolidinone structure can enhance glucose uptake and insulin sensitivity. For instance, compounds similar to this compound have shown potential in reducing blood glucose levels in diabetic models by activating peroxisome proliferator-activated receptors (PPARs) .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolidinones. In vitro studies on derivatives similar to the compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, certain thiazolidinone derivatives exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating their potential as chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.27 |
| Compound B | MDA-MB-231 | 1.50 |
| Compound C | A549 | 0.72 |
Antimicrobial Activity
Thiazolidinones also exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Antioxidant Activity
Antioxidant properties are another significant aspect of thiazolidinones. The ability to scavenge free radicals and reduce oxidative stress has been documented in several derivatives, making them candidates for further research in oxidative stress-related diseases .
Case Studies
- Anticancer Evaluation : A study by El-Kashef et al. synthesized several thiazolidinone derivatives and tested them against human breast cancer cell lines (MCF-7). The results indicated that specific modifications led to enhanced anticancer activity, with some compounds showing IC50 values as low as 1.27 µM .
- Antidiabetic Mechanism : Research conducted by Carraro Junior et al. explored the effects of thiazolidinones on glucose metabolism in diabetic rats. The study revealed that these compounds significantly improved insulin sensitivity and reduced hyperglycemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
